2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-(diphenylphosphanyl)pyridine
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Overview
Description
2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-(diphenylphosphanyl)pyridine is a complex organic compound that features a pyridine ring substituted with diphenylphosphanyl and bis(propan-2-yl)oxy groups. This compound is known for its applications in various fields, including catalysis and coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-(diphenylphosphanyl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dibromopyridine with diphenylphosphine in the presence of a palladium catalyst to form the diphenylphosphanyl-pyridine intermediate. This intermediate is then reacted with 2,6-bis(propan-2-yl)oxybenzene under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-(diphenylphosphanyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives .
Scientific Research Applications
2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-(diphenylphosphanyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: Investigated for its potential as a bioactive compound in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-(diphenylphosphanyl)pyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydrogenation. The molecular targets and pathways involved include the activation of metal centers and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(diphenylphosphino)pyridine: Similar structure but lacks the bis(propan-2-yl)oxy groups.
2,6-Bis(4-phenyl-2-oxazolinyl)pyridine: Contains oxazoline rings instead of phosphanyl groups.
2,6-Bis(2-benzimidazolyl)pyridine: Features benzimidazole groups instead of phosphanyl and bis(propan-2-yl)oxy groups.
Uniqueness
The uniqueness of 2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-(diphenylphosphanyl)pyridine lies in its combination of phosphanyl and bis(propan-2-yl)oxy groups, which provide distinct steric and electronic properties. This makes it a versatile ligand in catalysis and coordination chemistry, offering unique reactivity and selectivity compared to similar compounds .
Properties
CAS No. |
919091-17-1 |
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Molecular Formula |
C29H30NO2P |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
[6-[2,6-di(propan-2-yloxy)phenyl]pyridin-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C29H30NO2P/c1-21(2)31-26-18-12-19-27(32-22(3)4)29(26)25-17-11-20-28(30-25)33(23-13-7-5-8-14-23)24-15-9-6-10-16-24/h5-22H,1-4H3 |
InChI Key |
URMJPFBRLRDHDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=NC(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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